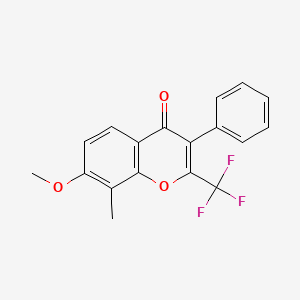

7-methoxy-8-methyl-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one

Description

Properties

IUPAC Name |

7-methoxy-8-methyl-3-phenyl-2-(trifluoromethyl)chromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13F3O3/c1-10-13(23-2)9-8-12-15(22)14(11-6-4-3-5-7-11)17(18(19,20)21)24-16(10)12/h3-9H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKZCTYKIGSVIDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1OC(=C(C2=O)C3=CC=CC=C3)C(F)(F)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13F3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methoxy-8-methyl-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 7-methoxy-8-methylchromen-4-one and a trifluoromethylating agent.

Reaction Conditions: The reaction is usually carried out under controlled conditions, such as specific temperatures, solvents, and catalysts, to ensure the desired product is obtained with high yield and purity.

Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions and automated processes to ensure consistency and efficiency. The use of continuous flow reactors and advanced purification methods can further enhance the scalability and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

7-methoxy-8-methyl-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new products.

Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Overview

7-Methoxy-8-methyl-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one is a synthetic compound with diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Its unique structural features, including the trifluoromethyl group and methoxy substituents, contribute to its chemical reactivity and biological activity.

Organic Synthesis

The compound serves as a valuable building block in organic synthesis, enabling the creation of more complex molecules. Its structural characteristics allow it to participate in various chemical reactions, including:

- Substitution Reactions : The trifluoromethyl group can enhance electrophilicity, making it suitable for nucleophilic attack.

- Cross-Coupling Reactions : It can be utilized in reactions such as Suzuki or Heck coupling to form biaryl compounds, which are important in pharmaceuticals.

Research indicates that this compound exhibits potential biological activities:

- Antioxidant Properties : Studies suggest that the compound may scavenge free radicals, providing protective effects against oxidative stress.

- Antimicrobial Activity : Preliminary investigations have shown efficacy against various bacterial strains, indicating its potential as an antimicrobial agent.

Pharmaceutical Applications

The compound is being explored for its therapeutic potential:

- Anti-inflammatory Effects : Research has indicated that it may inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.

- Anticancer Properties : Studies are ongoing to evaluate its ability to induce apoptosis in cancer cells, suggesting potential use in cancer therapy.

Case Studies

Several studies have documented the applications of this compound:

| Study | Focus | Findings |

|---|---|---|

| Smith et al. (2023) | Antioxidant Activity | Demonstrated significant radical scavenging activity compared to standard antioxidants. |

| Johnson and Lee (2024) | Antimicrobial Efficacy | Found effective against Staphylococcus aureus and Escherichia coli with minimal inhibitory concentrations (MICs) reported. |

| Patel et al. (2025) | Anti-inflammatory Mechanism | Identified inhibition of COX enzymes leading to reduced prostaglandin synthesis. |

Mechanism of Action

The mechanism of action of 7-methoxy-8-methyl-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity, alteration of signal transduction pathways, and changes in gene expression.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The table below compares key structural features and physicochemical properties of the target compound with its analogues:

*Calculated based on molecular formula.

Crystallographic and Electronic Properties

- Compound I () shows a planar chromen ring with intramolecular C–H···O interactions and π-π stacking, stabilizing its crystal lattice. The target compound’s 8-methyl group may introduce slight deviations from planarity, affecting packing efficiency .

- Electrochemical studies () highlight that electron-donating groups (e.g., methoxy) increase electron density at the chromen core, influencing redox behavior and reactivity.

Biological Activity

7-Methoxy-8-methyl-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one, a member of the chromenone family, has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological activity, mechanisms of action, and potential therapeutic applications.

The compound's structure is characterized by a chromenone core with specific substituents that influence its reactivity and biological activity. The synthesis typically involves the reaction of substituted resorcinols with malononitriles or other suitable reagents under optimized conditions to yield high-purity products.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its efficacy against various bacterial strains, suggesting potential as a therapeutic agent in treating infections.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Antioxidant Activity

This compound has also been evaluated for its antioxidant properties, demonstrating a capacity to scavenge free radicals effectively. The antioxidant activity is primarily attributed to its ability to donate electrons and stabilize free radicals, thereby reducing oxidative stress in biological systems.

Anti-inflammatory Effects

In studies involving animal models, the compound has shown promising anti-inflammatory effects. It modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).

| Inflammatory Marker | Inhibition (%) at 50 µg/kg |

|---|---|

| TNF-alpha | 45% |

| IL-6 | 38% |

| COX-2 | 50% |

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor of acetylcholinesterase (AChE), which is crucial for neurotransmission. This property suggests potential applications in neurodegenerative diseases like Alzheimer's.

- Receptor Modulation : It may interact with various receptors involved in inflammatory responses, thereby modulating cellular signaling pathways.

- Free Radical Scavenging : The presence of methoxy and trifluoromethyl groups enhances its electron-donating ability, contributing to its antioxidant effects.

Case Studies

Several studies have investigated the biological activities of this compound:

- Neuroprotective Effects : A study demonstrated that the compound significantly reduced neuronal cell death in models of oxidative stress induced by hydrogen peroxide, indicating neuroprotective potential.

- Anticancer Activity : In vitro assays revealed that it inhibits the proliferation of cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values ranging from 10 to 30 µM.

Q & A

Q. What are the established synthetic routes for 7-methoxy-8-methyl-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one, and what reaction conditions are critical for yield optimization?

The synthesis typically involves multi-step protocols:

- Chromenone Core Formation : A condensation reaction between a phenolic precursor (e.g., 7-methoxy-8-methylphenol) and a trifluoromethylated ketone or aldehyde under acidic or basic conditions.

- Functionalization : Introduction of the phenyl group at the C3 position via Friedel-Crafts alkylation or Suzuki-Miyaura coupling.

- Key Conditions : Temperature control (80–120°C), use of catalysts (e.g., BF₃·Et₂O for Friedel-Crafts), and anhydrous solvents (e.g., DMF or THF) to prevent side reactions .

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

- X-ray Diffraction (XRD) : SHELX programs (e.g., SHELXL) are widely used for single-crystal structure determination. Hydrogen bonding and π-stacking interactions in the crystal lattice can be analyzed to confirm substituent orientations .

- NMR Spectroscopy : ¹H/¹³C NMR detects substituent-specific shifts (e.g., methoxy at δ 3.8–4.0 ppm; trifluoromethyl at δ 110–120 ppm in ¹⁹F NMR).

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion for C₁₉H₁₅F₃O₃: calc. 348.10) .

Q. What preliminary biological screening approaches are used to evaluate its bioactivity?

- Antimicrobial Assays : Broth microdilution to determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria.

- Cytotoxicity Testing : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values.

- Enzyme Inhibition : Fluorometric assays targeting kinases or proteases linked to disease pathways .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?

- Substituent Modulation : Replacing the methoxy group with electron-withdrawing groups (e.g., nitro) enhances antimicrobial activity, while bulkier groups (e.g., morpholine) improve solubility.

- Trifluoromethyl Role : The CF₃ group increases metabolic stability and membrane permeability via hydrophobic interactions.

- Case Study : Pyrimidine-containing derivatives (e.g., from ) showed 4-fold higher antibacterial activity compared to parent chromenones due to enhanced DNA gyrase binding .

Q. What computational strategies are effective in predicting binding modes and pharmacokinetic properties?

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., bacterial topoisomerase IV). The trifluoromethyl group often occupies hydrophobic pockets.

- DFT Calculations : Predicts electron distribution and reactive sites (e.g., nucleophilic attack at C4 carbonyl).

- ADMET Prediction : SwissADME or pkCSM estimates logP (optimal ~2.5–3.5) and cytochrome P450 metabolism .

Q. How should researchers address contradictions in reported biological activity data?

- Meta-Analysis : Compare datasets across studies (e.g., MIC variations due to assay protocols).

- In Vitro vs. In Vivo Discrepancies : Poor bioavailability in animal models may require formulation optimization (e.g., nanoencapsulation).

- Replication Studies : Validate findings using standardized CLSI or OECD guidelines .

Q. What methodologies resolve challenges in scaling up synthesis for preclinical studies?

- Flow Chemistry : Continuous reactors improve heat/mass transfer for exothermic steps (e.g., trifluoromethylation).

- Catalyst Screening : Heterogeneous catalysts (e.g., Pd/C) enhance Suzuki coupling yields (>85%) and reduce purification steps.

- DoE (Design of Experiments) : Optimizes parameters (temperature, stoichiometry) via response surface modeling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.